molecular formula C9H8O3 B12872241 6-Hydroxy-7-methylisobenzofuran-1(3H)-one

6-Hydroxy-7-methylisobenzofuran-1(3H)-one

Cat. No.: B12872241
M. Wt: 164.16 g/mol
InChI Key: LLBRRUJCDXGODT-UHFFFAOYSA-N
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Description

6-Hydroxy-7-methylisobenzofuran-1(3H)-one is an organic compound belonging to the isobenzofuranone family This compound is characterized by a hydroxyl group at the sixth position and a methyl group at the seventh position on the isobenzofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-7-methylisobenzofuran-1(3H)-one typically involves the following steps:

    Starting Material: The synthesis often begins with a substituted benzene derivative.

    Cyclization: The benzene derivative undergoes cyclization to form the isobenzofuranone ring.

    Hydroxylation: Introduction of the hydroxyl group at the sixth position is achieved through hydroxylation reactions.

    Methylation: The methyl group is introduced at the seventh position using methylation reagents.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

6-Hydroxy-7-methylisobenzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-7-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways: Modulation of biochemical pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyisobenzofuran-1(3H)-one: Lacks the methyl group at the seventh position.

    7-Methylisobenzofuran-1(3H)-one: Lacks the hydroxyl group at the sixth position.

    Isobenzofuran-1(3H)-one: Lacks both the hydroxyl and methyl groups.

Uniqueness

6-Hydroxy-7-methylisobenzofuran-1(3H)-one is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

6-hydroxy-7-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8O3/c1-5-7(10)3-2-6-4-12-9(11)8(5)6/h2-3,10H,4H2,1H3

InChI Key

LLBRRUJCDXGODT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)OC2)O

Origin of Product

United States

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